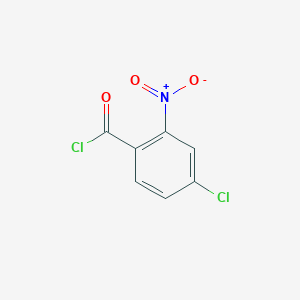

4-Chloro-2-nitrobenzoyl chloride

Description

Contextual Significance of Aromatic Acyl Chlorides in Synthesis

Aromatic acyl chlorides are a class of organic compounds that serve as highly valuable intermediates in synthesis. As derivatives of carboxylic acids where a hydroxyl group is replaced by a chlorine atom, they possess heightened reactivity. wikipedia.org This reactivity makes them excellent electrophiles, which are molecules that are attracted to electrons and participate in chemical reactions by accepting an electron pair. chemeurope.comchemistrystudent.com

The primary utility of acyl chlorides lies in their ability to undergo nucleophilic acyl substitution reactions. This allows for the efficient synthesis of a wide variety of other carboxylic acid derivatives. For instance, they react readily with alcohols to form esters, with amines to produce amides, and with salts of carboxylic acids to yield acid anhydrides. wikipedia.orgchemeurope.com This versatility makes them fundamental building blocks in the creation of more complex molecules, including pharmaceuticals and polymers. While aliphatic acyl chlorides are highly reactive, their aromatic counterparts are generally less so, which may require more specific conditions for reaction. chemeurope.com The preparation of acyl chlorides is often achieved by reacting the corresponding carboxylic acid with reagents such as thionyl chloride or phosphorus pentachloride. wikipedia.orgorganic-chemistry.org

Unique Electrophilic Properties Imparted by Chloro and Nitro Substituents

The chemical behavior of 4-chloro-2-nitrobenzoyl chloride is significantly influenced by the electronic properties of its substituents on the benzene (B151609) ring. The acyl chloride functional group itself contains a carbonyl carbon that is inherently electrophilic. This is because both the carbonyl oxygen and the chlorine atom are strongly electron-withdrawing, creating a partial positive charge on the carbon atom and making it susceptible to attack by nucleophiles. chemeurope.comchemistrystudent.com

In the case of this compound, this electrophilicity is further intensified. The nitro group (-NO₂) at the ortho position is a powerful electron-withdrawing group. It deactivates the benzene ring towards electrophilic substitution but, more importantly for this compound's reactivity, it enhances the partial positive charge on the carbonyl carbon through its inductive and resonance effects. The chloro group (-Cl) at the para position also contributes to this electron-withdrawing effect, albeit to a lesser extent than the nitro group. The cumulative effect of the acyl chloride group and the two ring substituents makes the carbonyl carbon exceptionally electrophilic, rendering the molecule highly reactive towards nucleophiles.

Scope and Academic Relevance of Research on this compound

The academic and industrial interest in this compound stems from its utility as a reactive intermediate in the synthesis of complex organic molecules. Its heightened electrophilicity allows it to be a reliable building block for introducing the 4-chloro-2-nitrobenzoyl moiety into a larger molecular framework.

Research involving similar structures highlights this relevance. For example, the related compound, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, is synthesized from 2-chloro-4-nitrobenzoic acid and then converted to an acyl chloride intermediate using thionyl chloride. nih.gov This intermediate is subsequently reacted with various amines to produce a series of N-alkyl/aryl-4-nitrobenzamide derivatives, which have been investigated for their potential as antidiabetic agents. nih.gov This demonstrates a clear application pathway for substituted nitrobenzoyl chlorides in medicinal chemistry for the development of new therapeutic agents. The specific substitution pattern of this compound makes it a valuable precursor for creating targeted molecules where this particular arrangement of functional groups is required for biological activity or other desired properties.

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃Cl₂NO₃ sigmaaldrich.com |

| Molecular Weight | 220.01 g/mol sigmaaldrich.com |

| CAS Number | 7073-36-1 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | KTHNITVDTYAHFF-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJYSVRCFSCVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446470 | |

| Record name | 4-chloro-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41995-04-4 | |

| Record name | 4-chloro-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Nitrobenzoyl Chloride

Established Laboratory-Scale Synthesis Routes

The synthesis of 4-Chloro-2-nitrobenzoyl chloride is most directly achieved by the chlorination of 4-Chloro-2-nitrobenzoic acid. Several standard chlorinating agents are effective for this transformation. Additionally, multi-step sequences starting from basic benzene (B151609) derivatives represent a more fundamental approach to constructing the target molecule.

Acyl Chloride Formation from 4-Chloro-2-nitrobenzoic Acid

The conversion of the carboxylic acid group of 4-Chloro-2-nitrobenzoic acid into an acyl chloride is the final and key step in many synthetic routes. This transformation is typically accomplished using one of several common chlorinating agents.

Thionyl chloride (SOCl₂) is a widely utilized reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux. For aromatic acids bearing electron-withdrawing substituents, such as a nitro group, this method is considered effective. tandfonline.com The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the desired acyl chloride. google.com To accelerate the reaction, a catalyst such as pyridine (B92270) or dimethylformamide (DMF) is often added. google.com A patent describes a method for synthesizing p-nitrobenzoyl chloride where thionyl chloride is used both as the chlorinating agent and the solvent. google.com In this process, a near-quantitative yield can be achieved by refluxing one equivalent of the nitrobenzoic acid with two equivalents of thionyl chloride. tandfonline.com After the reaction is complete, the excess thionyl chloride is typically removed by distillation, often under reduced pressure, to isolate the final product. tandfonline.comgoogle.com

| Reagent | Catalyst | Conditions | Yield |

| Thionyl Chloride | Pyridine | Heating to 90°C for 12 hours | >98% |

| Thionyl Chloride | None | Gentle reflux for 20 hours | 97-98% |

Table 1: Representative Conditions for Thionyl Chloride-Mediated Acyl Chloride Synthesis (Data based on synthesis of p-nitrobenzoyl chloride). tandfonline.comgoogle.com

Oxalyl chloride ((COCl)₂) serves as an alternative to thionyl chloride for converting carboxylic acids to acyl chlorides. The reaction is often performed in an inert solvent, such as dichloromethane (B109758), and can be catalyzed by dimethylformamide (DMF). In a procedure for the closely related 4-chloro-3-nitrobenzoyl chloride, oxalyl chloride was added to a suspension of the carboxylic acid, DMF, and dichloromethane. prepchem.com The reaction proceeded at a slightly elevated temperature (30°C) for several hours before being stirred at ambient temperature. prepchem.com The product was isolated by evaporating the solvent under reduced pressure. prepchem.com The by-products of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates product work-up.

Phosphorus pentachloride (PCl₅) is another classic and effective reagent for the preparation of acyl chlorides from carboxylic acids. prepchem.com This method is particularly noted for its utility with aromatic acids that contain deactivating para-substituents. tandfonline.com The reaction involves mixing the solid 4-Chloro-2-nitrobenzoic acid with a molar equivalent of solid phosphorus pentachloride and gently heating the mixture on a water bath. prepchem.comorgsyn.org The reaction initiates with the evolution of hydrogen chloride gas and proceeds until the mixture becomes a homogeneous liquid. prepchem.comorgsyn.org The primary by-product, phosphorus oxychloride (POCl₃), is a liquid that can be separated from the desired acyl chloride by distillation. prepchem.comorgsyn.org The purity of the reagents, especially the phosphorus pentachloride, can significantly impact the yield of the final product. tandfonline.comorgsyn.org

| Reagent | Molar Ratio (Acid:PCl₅) | Conditions | Yield |

| Phosphorus Pentachloride | 1:1 | Heating on water bath | up to 96% |

Table 2: Typical Conditions for Phosphorus Pentachloride-Mediated Acyl Chloride Synthesis (Data based on synthesis of p-nitrobenzoyl chloride). orgsyn.org

Multistep Synthetic Sequences from Benzene Derivatives

Constructing this compound from a simple precursor like benzene requires a carefully planned sequence of electrophilic aromatic substitution and oxidation reactions. The order in which the substituents are introduced is critical to achieving the desired 1,2,4-substitution pattern. lumenlearning.com

A logical synthetic route to the precursor, 4-chloro-2-nitrobenzoic acid, can commence with toluene (B28343). quora.com The directing effects of the substituents at each stage guide the regiochemical outcome of the subsequent reaction. lumenlearning.com

Nitration of Toluene : The first step is the nitration of toluene using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The methyl group (-CH₃) is an ortho, para-director. This reaction yields a mixture of o-nitrotoluene and p-nitrotoluene, which must then be separated. quora.com For this synthesis, the o-nitrotoluene isomer is carried forward.

Chlorination of o-Nitrotoluene : The next step is the electrophilic chlorination of o-nitrotoluene, typically using Cl₂ and a Lewis acid catalyst like iron(III) chloride (FeCl₃). In o-nitrotoluene, the methyl group directs incoming electrophiles to the ortho and para positions (relative to the methyl group), while the nitro group (-NO₂) is a meta-director. The position that is para to the methyl group (C4) is also meta to the nitro group (C4). This alignment of directing effects strongly favors the formation of 4-chloro-2-nitrotoluene. quora.com

Oxidation of the Methyl Group : The final step in forming the carboxylic acid precursor is the oxidation of the methyl group of 4-chloro-2-nitrotoluene. This is accomplished using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline solution, followed by acidification. quora.com This reaction converts the -CH₃ group into a carboxylic acid (-COOH) group, yielding 4-chloro-2-nitrobenzoic acid. quora.com

Once the 4-chloro-2-nitrobenzoic acid has been synthesized via this multi-step sequence, it can then be converted to the final product, this compound, using one of the chlorination methods described previously (e.g., with thionyl chloride or phosphorus pentachloride).

Regiochemical Control in Sequential Functionalization

The precise placement of functional groups on the benzene ring is critical in the synthesis of this compound. The directing effects of the substituents play a pivotal role in achieving the desired 2,4-disubstitution pattern. For instance, in the nitration of p-chlorobenzoic acid, the carboxyl group is a meta-directing group, while the chloro group is an ortho, para-director. This combination of directing effects would not yield the desired 2-nitro-4-chlorobenzoic acid.

A more effective strategy involves starting with a molecule where the directing effects align to produce the target isomer. For example, starting with toluene, the methyl group is ortho, para-directing. Nitration of toluene yields a mixture of o-nitrotoluene and p-nitrotoluene. The o-nitrotoluene can then be separated and subsequently chlorinated. The nitro group is a meta-director, and the methyl group is an ortho, para-director. This would lead to chlorination at the 4-position, yielding 4-chloro-2-nitrotoluene. Subsequent oxidation of the methyl group to a carboxylic acid would then produce 4-chloro-2-nitrobenzoic acid, the precursor to the final product. quora.com This multi-step process allows for precise control over the regiochemistry of the final product.

Precursor Synthesis via Nitration of Substituted Benzoic Acids

The synthesis of the precursor, 4-chloro-2-nitrobenzoic acid, can be achieved through the nitration of a substituted benzoic acid. A common starting material for this process is 4-chlorobenzoic acid. However, direct nitration of 4-chlorobenzoic acid is not an ideal route as the carboxyl group directs the incoming nitro group to the meta position (position 3), and the chloro group directs to the ortho and para positions (positions 2 and 4 relative to the chloro group). This would result in a mixture of isomers, with 4-chloro-3-nitrobenzoic acid being a significant product.

A more successful approach involves the nitration of 3,4-dimethoxybenzoic acid. In a typical procedure, 3,4-dimethoxybenzoic acid is treated with nitric acid. The reaction mixture is heated, and after cooling, the product, 2-nitro-4,5-dimethoxybenzoic acid, is obtained in good yield (77%) after purification. chemicalbook.com While this specific example leads to a different substituted nitrobenzoic acid, the principle demonstrates the feasibility of nitrating a substituted benzoic acid to obtain a nitrobenzoic acid precursor. The subsequent conversion of the methoxy (B1213986) groups to a chloro group would be required to arrive at the desired 4-chloro-2-nitrobenzoic acid.

Another route starts from benzene itself, involving a series of reactions. quora.comquora.com This multi-step synthesis includes Friedel-Crafts alkylation to form toluene, followed by nitration to produce a mixture of o- and p-nitrotoluene. The o-nitrotoluene is then separated and chlorinated to give 4-chloro-2-nitrotoluene. Finally, oxidation of the methyl group yields 4-chloro-2-nitrobenzoic acid. quora.com

Nitrile Hydrolysis Approaches to Benzoic Acid Precursors

An alternative pathway to obtaining the 4-chloro-2-nitrobenzoic acid precursor involves the hydrolysis of a corresponding nitrile. quora.comyoutube.com This method is particularly useful when the nitrile is more readily accessible than the carboxylic acid. The synthesis can start from 2,5-dichloronitrobenzene, which is a commercially available and reasonably priced starting material. google.comgoogle.com

The process involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide. This reaction, known as the Rosenmund-von Braun reaction, replaces a chloro group with a cyano group. In this specific case, the chloro at position 5 is replaced to yield 4-chloro-2-nitrobenzonitrile (B1583667). This reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. google.com The presence of an electron-withdrawing group like the nitro group at the ortho position can sometimes lead to side reactions, but the process has been optimized to provide satisfactory yields. google.com

Once the 4-chloro-2-nitrobenzonitrile is synthesized, it undergoes hydrolysis to form 4-chloro-2-nitrobenzoic acid. This hydrolysis can be carried out under either acidic or basic conditions. youtube.comyoutube.com Acid-catalyzed hydrolysis, often using a strong acid like concentrated hydrochloric acid with heating, protonates the nitrile, making it more susceptible to nucleophilic attack by water. youtube.com The reaction proceeds through an amide intermediate to the final carboxylic acid. youtube.comyoutube.com

| Starting Material | Reagents | Product |

| 2,5-dichloronitrobenzene | 1. Copper(I) cyanide, DMF | 4-chloro-2-nitrobenzonitrile |

| 4-chloro-2-nitrobenzonitrile | 2. H3O+, heat | 4-chloro-2-nitrobenzoic acid |

This nitrile hydrolysis route offers a viable alternative for the synthesis of the benzoic acid precursor, especially when starting from halogenated nitroaromatics.

Industrial Synthesis Considerations and Process Optimization

The industrial production of substituted nitrobenzoyl chlorides, including this compound, requires careful consideration of large-scale processes, efficiency, and product quality. azom.com

Large-Scale Chlorination Processes for Substituted Nitrobenzoyl Chlorides

The conversion of the precursor, 4-chloro-2-nitrobenzoic acid, to this compound is typically achieved through chlorination. On an industrial scale, common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). orgsyn.orggoogle.com

When using thionyl chloride, the reaction is often carried out by heating the nitrobenzoic acid under reflux with an excess of thionyl chloride. orgsyn.org A catalyst, such as pyridine, can be employed to accelerate the reaction. google.com The use of thionyl chloride as both the reagent and the solvent can simplify the process by avoiding the need for solvent recovery. google.com After the reaction is complete, the excess thionyl chloride is removed by distillation, followed by vacuum distillation to purify the final product. orgsyn.orggoogle.com

With phosphorus pentachloride, the nitrobenzoic acid is heated with the reagent, leading to the formation of the acid chloride and phosphorus oxychloride as a byproduct. orgsyn.org The phosphorus oxychloride is then removed by distillation. The quality of the reagents is crucial, as impurities can significantly lower the yield. orgsyn.org

The choice of chlorinating agent and reaction conditions is influenced by factors such as cost, efficiency, and the ease of purification of the final product.

Continuous Flow Reactor Applications in Production

Continuous flow chemistry is increasingly being adopted in the chemical industry for its advantages in safety, efficiency, and scalability. almacgroup.commit.educorning.comspringernature.com The synthesis of intermediates like this compound can benefit from the implementation of continuous flow reactors. almacgroup.comresearchgate.net

Flow reactors, such as packed-bed reactors or microreactors, offer enhanced heat and mass transfer, which is particularly beneficial for exothermic reactions like nitration or chlorination. corning.comresearchgate.net This improved control over reaction parameters can lead to higher yields and purities. almacgroup.com For instance, a reaction that takes several hours in a traditional batch reactor could potentially be completed in minutes in a continuous flow system. almacgroup.com

Strategies for Enhanced Yield and Purity

Maximizing the yield and purity of this compound is a primary goal in its industrial synthesis. azom.com Several strategies can be employed to achieve this.

A thorough understanding of the reaction kinetics is fundamental to optimizing the process. azom.com This includes factors such as reaction temperature, concentration of reactants, and catalyst loading. For instance, in the synthesis of p-nitrobenzoyl chloride, the yield is highly dependent on the purity of the starting p-nitrobenzoic acid and the phosphorus pentachloride used. orgsyn.org Using a phase transfer catalyst in the chlorination step with thionyl chloride has been shown to result in high yields (over 98%) and high purity (over 99.6%). google.com

Efficient purification methods are also critical. Distillation under reduced pressure is a common technique to purify the final acid chloride, as it allows for separation from less volatile impurities without requiring excessively high temperatures that could cause decomposition. orgsyn.org The use of Agitated Nutsche Filter Dryers (ANFDs) can be effective for isolating and drying solid intermediates, ensuring high product quality. azom.com

In the context of nitrile hydrolysis, a simple post-treatment of the reaction mixture, such as pouring it into cooled toluene, filtering the insoluble inorganic compounds, and washing the residue, can yield a product with very few impurities. google.comgoogle.com By carefully controlling reaction conditions and employing effective purification techniques, the synthesis of this compound can be optimized to achieve high yields and the desired level of purity for its intended applications. azom.com

| Strategy | Description | Impact |

| Reagent Purity | Using high-purity starting materials and reagents. orgsyn.org | Increases reaction yield and minimizes side products. |

| Catalyst Optimization | Employing catalysts like phase transfer catalysts in chlorination. google.comgoogle.com | Accelerates reaction rates and improves selectivity, leading to higher yields. |

| Process Control | Precise control of reaction parameters (temperature, time, stoichiometry). azom.com | Enhances reaction efficiency and product consistency. |

| Advanced Purification | Utilizing techniques like vacuum distillation and specialized filtration equipment. azom.comorgsyn.org | Ensures high purity of the final product by effectively removing impurities. |

| Continuous Flow Processing | Implementing continuous flow reactors for better control and efficiency. almacgroup.com | Improves safety, yield, and purity while reducing reaction time and waste. |

4 Green Chemistry Initiatives in Production (e.g., Solvent Recovery, Waste Minimization)

In the contemporary chemical industry, the integration of green chemistry principles into production processes is paramount for sustainable development, environmental protection, and operational efficiency. For the manufacturing of this compound, companies are increasingly adopting strategies focused on minimizing the environmental footprint through comprehensive solvent recovery and waste minimization programs. These initiatives are often outlined in environmental clearance documentation for production facilities, reflecting a commitment to regulatory standards and corporate responsibility.

Solvent Recovery Systems

A cornerstone of green chemistry in the synthesis of this compound and other fine chemicals is the efficient management of solvents. Solvents are a major contributor to the material input of many chemical processes and can generate significant waste.

In-House Recovery and Reuse: Manufacturing facilities are mandated to implement robust solvent management systems. environmentclearance.nic.in A primary strategy involves subjecting spent solvents to recovery through in-house distillation or other purification techniques. environmentclearance.nic.in The recovered solvents are then reused within the production process, creating a closed-loop system that reduces the demand for fresh solvents and minimizes the volume of hazardous waste generated. environmentclearance.nic.in For instance, chemical manufacturers like Shiva Pharmachem Limited, a producer of this compound, have set targets to achieve a high efficiency of solvent recovery, in some cases aiming for 95-98% recovery rates for their expanded operations. environmentclearance.nic.in This practice not only curtails environmental pollution but also offers substantial economic benefits by lowering raw material costs.

Waste Minimization and Management

A multi-faceted approach to waste minimization is critical in the production of this compound. This involves a hierarchy of strategies, from source reduction to responsible disposal.

Process Optimization: The first step in waste minimization is optimizing the chemical synthesis itself. Key measures include:

Metering and Control: Precise metering and control over the quantities of active ingredients and reactants are employed to ensure high reaction yields and minimize the generation of waste by-products. environmentclearance.nic.in

By-product Valorization: Efforts are made to identify potential uses for by-products, converting what would be a waste stream into a valuable product. environmentclearance.nic.in

Effluent and Solid Waste Treatment: Despite process optimization, various waste streams are inevitably generated. A systematic management plan is implemented to handle these materials in an environmentally sound manner. Environmental impact assessments for production sites detail specific protocols for different types of waste. environmentclearance.nic.inenvironmentclearance.nic.in

Water and Effluent Management: Water is a critical resource, and its responsible use and treatment are key performance indicators for green manufacturing. Facilities often operate under strict limits for water consumption and effluent discharge.

| Water Management Parameter | Stipulated Limit/Process |

| Total Water Requirement | Shall not exceed 360.5 KL/day environmentclearance.nic.in |

| Industrial Effluent Generation | Shall not exceed 110 KL/day environmentclearance.nic.in |

| Effluent Treatment | Effluent is treated in an on-site Effluent Treatment Plant (ETP) before being discharged to a common drainage line for ultimate disposal. environmentclearance.nic.in |

| Treated Effluent Reuse | Treated water from the Sewage Treatment Plant (STP) is used for greenbelt development and maintenance. environmentclearance.nic.in |

This table presents an example of water management protocols at a facility producing this compound, based on environmental clearance data.

Hazardous Waste Disposal: The disposal of hazardous waste is strictly regulated. The primary methods involve sending waste to common, authorized facilities designed for safe treatment and disposal.

| Waste Stream | Disposal Method |

| Distillation Residue & Process Waste | Sent to a Common Hazardous Waste Incinerator (CHWI). environmentclearance.nic.in |

| ETP Sludge & MEE Salt | Disposed of at a common Treatment, Storage, and Disposal Facility (TSDF). environmentclearance.nic.inenvironmentclearance.nic.in |

| Spent Acids | Sold to authorized end-users for recycling or neutralization. environmentclearance.nic.in |

This table outlines the designated disposal pathways for various hazardous waste streams generated during the production of chemicals including this compound.

These green chemistry initiatives demonstrate a comprehensive strategy to mitigate the environmental impact of this compound production. By focusing on solvent recovery, source reduction, and responsible waste management, manufacturers can align chemical production with the principles of sustainability.

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2 Nitrobenzoyl Chloride

Electrophilic Acyl Substitution Reactions

While the benzene (B151609) ring itself is deactivated towards electrophilic aromatic substitution due to the attached electron-withdrawing groups, the acyl chloride group is a powerful electrophile for substitution reactions at the carbonyl carbon.

Nucleophilic Acyl Substitution with Alcohols: Esterification

4-Chloro-2-nitrobenzoyl chloride readily reacts with primary and secondary alcohols to form the corresponding esters. This reaction, a form of alcoholysis, typically proceeds rapidly, often at room temperature or with gentle heating, and does not always require a catalyst due to the high reactivity of the acyl chloride. rsc.orgchemguide.co.uk However, a base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the hydrochloric acid byproduct, preventing potential side reactions and driving the reaction to completion. byjus.com

The mechanism follows the general nucleophilic acyl substitution pathway. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of the chloride ion yields the ester and HCl.

Table 1: Representative Esterification Reactions

| Alcohol | Base | Solvent | Product |

| Methanol | Pyridine | Dichloromethane (B109758) | Methyl 4-chloro-2-nitrobenzoate |

| Ethanol | Triethylamine | Diethyl ether | Ethyl 4-chloro-2-nitrobenzoate |

| Isopropanol | None (reflux) | Isopropanol | Isopropyl 4-chloro-2-nitrobenzoate |

Nucleophilic Acyl Substitution with Amines: Amide Bond Formation

The reaction of this compound with primary and secondary amines is a vigorous and highly efficient method for forming amide bonds. youtube.comfishersci.co.uk Due to the high nucleophilicity of amines, the reaction is typically fast and exothermic. youtube.com An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the HCl generated, as it would otherwise protonate the starting amine, rendering it non-nucleophilic. organic-chemistry.org

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of the chloride leaving group. libretexts.org A final deprotonation step by a base yields the stable amide product. youtube.com

Schotten-Baumann Reaction Conditions

To optimize amide synthesis from reactive acyl chlorides like this compound, Schotten-Baumann conditions are frequently employed. wikipedia.orglscollege.ac.in This technique involves using a two-phase solvent system, typically an organic solvent (like dichloromethane or diethyl ether) for the reactants and an aqueous phase containing a base (like sodium hydroxide). wikipedia.orglscollege.ac.in

The key features of this method are:

The base in the aqueous phase neutralizes the HCl byproduct, preventing the formation of unreactive amine hydrochlorides and driving the reaction forward. byjus.comorganic-chemistry.org

The starting materials and the resulting amide product remain in the organic phase, which simplifies workup and purification. wikipedia.org

The biphasic system helps to control the reaction rate, which can be very vigorous.

This method is highly effective for the acylation of a wide range of primary and secondary amines. fishersci.co.uk

Nucleophilic Acyl Substitution with Thiols: Thioester Formation

In a reaction analogous to esterification, this compound reacts with thiols (mercaptans) to produce thioesters. Thiols are strong nucleophiles, and the reaction typically proceeds under basic conditions to form the more nucleophilic thiolate anion. wikipedia.org An alkali metal salt of the thiol can also be used directly. wikipedia.org The reaction of an acid chloride with a thiol or thiolate is a common and straightforward method for thioester synthesis. tudelft.nl

Carbonyl Condensation Reactions

Claisen Condensation Analogues

While a classic Claisen condensation involves the self-condensation of two ester molecules, an analogous reaction can be performed using a highly reactive acylating agent like this compound and a ketone or ester enolate. ucalgary.calibretexts.org This reaction serves as a powerful method for forming β-dicarbonyl compounds, which are valuable synthetic intermediates. ucalgary.ca

The mechanism involves the formation of an enolate from a ketone or ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate then acts as a carbon-based nucleophile, attacking the highly electrophilic carbonyl carbon of this compound. youtube.com The subsequent elimination of the chloride ion yields a β-dicarbonyl compound (a 1,3-diketone or a β-ketoester).

A significant challenge in the acylation of enolates with highly reactive acyl chlorides is the potential for competing O-acylation, where the enolate's oxygen atom acts as the nucleophile. youtube.com This side reaction produces an enol ester. The choice of solvent, counter-ion, and reaction conditions can influence the ratio of C-acylation to O-acylation. youtube.com Using less reactive acylating agents, such as esters, favors C-acylation, which is the basis of the traditional Claisen condensation. youtube.com

Table 2: Representative Claisen-Analogue Acylation

| Enolate Source | Base | Electrophile | Product (C-acylation) |

| Acetone | LDA | This compound | 1-(4-Chloro-2-nitrophenyl)butane-1,3-dione |

| Ethyl acetate | LDA | This compound | Ethyl 3-(4-chloro-2-nitrophenyl)-3-oxopropanoate |

| Cyclohexanone | LDA | This compound | 2-(4-Chloro-2-nitrobenzoyl)cyclohexan-1-one |

Electrophilic Aromatic Acylation (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. masterorganicchemistry.com In the case of this compound, the presence of two electron-withdrawing groups, the chloro and nitro groups, deactivates the benzene ring towards electrophilic attack. However, the acyl chloride functional group itself can act as the electrophile in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comgoogle.com

The reaction mechanism involves the formation of a highly reactive acylium ion. The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. masterorganicchemistry.comyoutube.com Subsequent cleavage of the carbon-chlorine bond generates the acylium ion, a potent electrophile. youtube.com This acylium ion is then attacked by an aromatic substrate, leading to the formation of a new carbon-carbon bond and the corresponding ketone. youtube.com

Due to the deactivating nature of the substituents on its own ring, this compound is more likely to acylate other, more electron-rich aromatic compounds rather than undergo self-acylation. For instance, it can be used to synthesize various substituted benzophenones. chegg.com The reaction is typically carried out by treating the aromatic compound with this compound in the presence of a Lewis acid. chegg.com

Reduction Reactions

The nitro group in this compound is susceptible to reduction, which can be selectively achieved to produce the corresponding amino functionality.

Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to an amine is a crucial transformation in the synthesis of anilines and their derivatives. masterorganicchemistry.comsci-hub.st A variety of reducing agents and methods can be employed for this purpose. Common methods include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comwikipedia.org

For the reduction of the nitro group in compounds like this compound, several reagents are effective:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com While highly efficient, care must be taken as some catalysts, like Pd/C, can also lead to the reduction of the chloro group (dehalogenation). commonorganicchemistry.com Raney nickel is often a preferred catalyst when dehalogenation is a concern. commonorganicchemistry.com

Metal-Based Reductions: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, are widely used for the reduction of aromatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and effective reagent for this transformation. commonorganicchemistry.com These methods are often chemoselective, leaving other functional groups like the acyl chloride and the aromatic chlorine intact under appropriate conditions.

The general reaction for the reduction of the nitro group to an amine can be represented as:

Ar-NO₂ + [Reducing Agent] → Ar-NH₂

The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the chloro and acyl chloride functionalities.

Substitution Reactions Involving Aromatic Halogen (SNAr reactions)

The chlorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group in the ortho position. youtube.com SNAr reactions are a key class of reactions for aryl halides bearing electron-withdrawing groups. masterorganicchemistry.com

The mechanism of an SNAr reaction typically proceeds through a two-step addition-elimination pathway. youtube.comresearchgate.net In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it. youtube.com In the second, faster step, the leaving group (in this case, the chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substitution product. youtube.com

The reactivity of the halogen in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

In the gas phase, SNAr-type reactions have been observed between halonitrobenzenes and carbanions. nih.gov For chloro derivatives, the primary product is the corresponding substituted anion. nih.gov

Mechanistic Investigations of Reaction Pathways

The study of reaction mechanisms provides a deeper understanding of the factors that govern chemical reactivity. Kinetic studies are a powerful tool for elucidating these pathways.

Kinetic Studies on Nucleophilic Acyl Substitution (e.g., Aminolysis, Solvolysis of Related Compounds)

Kinetic studies on the aminolysis and solvolysis of related benzoyl chlorides provide valuable insights into the mechanism of nucleophilic acyl substitution. The solvolysis of o-nitrobenzoyl chloride, a closely related compound, has been studied in various solvents. nih.gov These studies revealed that the reactivity of the ortho-nitro isomer is influenced by the solvent, and in some cases, it can be more reactive than its para-isomer, suggesting the potential for intramolecular interactions. nih.gov

The aminolysis of esters containing a 4-chloro-2-nitrophenyl group has also been investigated. kchem.org These studies help in understanding how the electronic and steric effects of the substituents influence the reaction rates and mechanisms. The aminolysis of acetyl chloride, another acyl chloride, has been proposed to proceed via an SN2 mechanism rather than a typical carbonyl addition-elimination pathway. nih.gov

Hammett Plots and Brønsted-Type Correlations

Hammett Plots: The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. oxfordreference.comwikipedia.org It is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. wikipedia.org

A plot of log(k/k₀) versus σ is known as a Hammett plot. pharmacy180.com The sign and magnitude of the ρ value provide information about the charge development in the transition state of the reaction. wikipedia.orgpharmacy180.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge. acs.org Non-linear or "V-shaped" Hammett plots can indicate a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. acs.org

Brønsted-Type Correlations: The Brønsted catalysis equation relates the rate of a reaction to the acidity or basicity of the catalyst. For nucleophilic reactions, a Brønsted-type plot correlates the logarithm of the rate constant (log k) with the pKa of the nucleophile's conjugate acid. The slope of this plot, known as the Brønsted coefficient (βnuc), provides insight into the degree of bond formation between the nucleophile and the electrophile in the transition state. kchem.org A linear Brønsted-type plot with a βnuc value between 0 and 1 is often indicative of a concerted mechanism, while a curved plot can suggest a stepwise mechanism with a change in the rate-determining step. kchem.org For instance, the aminolysis of 4-chloro-2-nitrophenyl benzoate (B1203000) with a series of cyclic secondary amines in acetonitrile (B52724) showed a linear Brønsted-type plot with a βnuc of 0.69, supporting a concerted mechanism. kchem.org

Analysis of Rate-Determining Steps

The reactions of this compound, particularly nucleophilic acyl substitution, proceed through a well-established multi-step mechanism. This process involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, followed by the expulsion of the chloride leaving group.

The generally accepted mechanism for nucleophilic acyl substitution on acyl chlorides is a two-step addition-elimination process. masterorganicchemistry.com

Addition Step: The nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. youtube.com

Elimination Step: The C=O bond reforms, and the leaving group (in this case, the chloride ion) is expelled. youtube.com

Influence of Solvent Effects (Nucleophilicity and Ionizing Power)

The solvent in which a reaction is conducted can profoundly influence its rate and mechanism. For reactions involving this compound, two key solvent properties are of particular importance: nucleophilicity and ionizing power.

Solvent Nucleophilicity: In reactions where the solvent itself can act as the nucleophile (solvolysis), its inherent nucleophilicity is critical. A solvent with high nucleophilicity will accelerate the rate-determining addition step. The rates of solvolysis for related compounds like chloroformates show a very large sensitivity to changes in solvent nucleophilicity, which is consistent with an addition-elimination mechanism where the addition step is rate-determining. lookchemmall.com

Ionizing Power: The ionizing power of a solvent refers to its ability to stabilize charged species, such as the transition states and intermediates formed during a reaction. In the nucleophilic acyl substitution of this compound, the tetrahedral intermediate has a negatively charged oxygen atom. Polar solvents, especially those with high ionizing power (e.g., aqueous mixtures), can stabilize this charged intermediate through solvation, thereby lowering the activation energy and increasing the reaction rate. Kinetic studies of reactions in aqueous dioxane mixtures have shown that changes in solvent composition, which alter ionizing power, significantly affect the reaction rate constants. mst.edu

Role of Electronic Effects (Electron-Withdrawing Groups) on Reactivity and Electrophilicity

The reactivity of this compound is dominated by the electronic effects of its substituents. The benzene ring is functionalized with two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) at the ortho position and a chloro group (-Cl) at the para position relative to the benzoyl chloride moiety.

These EWGs pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. vaia.com This inductive effect significantly increases the partial positive charge (electrophilicity) of the carbonyl carbon, making it a more potent target for nucleophilic attack. vaia.com The presence of these groups activates the acyl chloride, making it more reactive than unsubstituted benzoyl chloride. libretexts.org In related compounds like 1-chloro-2,4-dinitrobenzene, the presence of nitro groups is crucial for activating the ring toward nucleophilic attack. vaia.com Therefore, the combination of the ortho-nitro and para-chloro substituents renders the carbonyl carbon of this compound highly electrophilic and susceptible to reaction.

Catalysis in Acylation Reactions (e.g., Pyridine vs. Triethylamine)

In acylation reactions, tertiary amines are frequently used as catalysts. Their primary role is to facilitate the reaction, often by acting as a nucleophilic catalyst or simply as a base to neutralize the HCl byproduct. The choice between catalysts like pyridine and triethylamine can significantly impact reaction efficiency and yield. scispace.comresearchgate.net

Pyridine: Pyridine can function as a nucleophilic catalyst . It attacks the highly electrophilic carbonyl carbon of the benzoyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is even more susceptible to attack by the primary nucleophile (e.g., an alcohol or another amine) than the original acyl chloride. Pyridine is a relatively good nucleophile and a good leaving group, which makes this catalytic pathway effective. researchgate.net

Triethylamine (TEA): Triethylamine is a stronger base than pyridine but is significantly more sterically hindered due to its ethyl groups. This bulkiness prevents it from effectively acting as a nucleophilic catalyst. Instead, it primarily functions as a general base catalyst . Its role is to accept the proton from the nucleophile as it attacks the acyl chloride, or more commonly, to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the products. scispace.comacs.org

Comparative studies have shown that pyridine is often a more effective catalyst than triethylamine in these types_of reactions, leading to higher product yields. researchgate.netjocpr.com For instance, in the synthesis of benzoxazine (B1645224) derivatives from anthranilic acid and various benzoyl chlorides, including 4-nitrobenzoyl chloride, using pure pyridine as the catalyst and solvent resulted in significantly higher yields compared to reactions using triethylamine or mixtures. jocpr.com

Table 1: Effect of Catalyst on the Yield of a 2-(4-nitrophenyl)benzoxazine Derivative

| Catalyst Composition | Product Yield (%) |

| 100% Triethylamine | Low (implied) |

| Pyridine:Triethylamine (1:4 mol) | ~23% (inferred) |

| 100% Pyridine | 46% |

Data adapted from a study on the synthesis of 2-phenyl-benzo[d] libretexts.orgscispace.comoxazine-4-one derivatives, which included 2-(4-nitrophenyl)-4H-benzo libretexts.orgscispace.comoxazin-4-one. The study found that 100% pyridine yielded a product percentage two times greater than a 1:4 pyridine:triethylamine mixture. jocpr.com

Applications of 4 Chloro 2 Nitrobenzoyl Chloride in Advanced Organic Synthesis

Construction of Heterocyclic Ring Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. 4-Chloro-2-nitrobenzoyl chloride serves as a key building block in the formation of various heterocyclic rings, including oxadiazoles, benzoxazoles, benzonitriles, and benzofurans.

Synthesis of Oxadiazole Derivatives (e.g., Huisgen Reaction)

Oxadiazoles are a class of five-membered heterocyclic compounds containing two carbons, two nitrogens, and one oxygen atom. They are of significant interest due to their diverse biological activities. One of the primary methods for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with acyl chlorides. nih.gov This approach, first described by Tiemann and Krüger, can be catalyzed by bases like pyridine (B92270) to improve efficiency. nih.gov

The Huisgen 1,3-dipolar cycloaddition is another powerful tool for constructing five-membered heterocycles. organic-chemistry.orgnih.govwikipedia.org This reaction involves the cycloaddition of a 1,3-dipolar compound with a dipolarophile. organic-chemistry.orgwikipedia.org While the classic Huisgen reaction between an azide (B81097) and an alkyne can lead to a mixture of regioisomers, the copper-catalyzed version (CuAAC) is highly regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org The reaction is highly efficient and tolerates a wide range of functional groups. organic-chemistry.org

While direct examples of this compound in Huisgen reactions for oxadiazole synthesis are not prevalent in the provided results, its derivatives can be used. For instance, the corresponding nitrile oxide, which can be generated from an α-nitroketone derived from an alkyne, can undergo a 1,3-dipolar cycloaddition with a nitrile to form a 3-acyl-1,2,4-oxadiazole. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Amidoxime | Acyl Chloride | 1,2,4-Oxadiazole | Heterocyclic synthesis | nih.gov |

| Azide | Alkyne | 1,2,3-Triazole | Huisgen 1,3-dipolar cycloaddition | organic-chemistry.orgwikipedia.org |

| Nitrile Oxide | Nitrile | 3-Acyl-1,2,4-oxadiazole | 1,3-Dipolar cycloaddition | organic-chemistry.org |

Formation of Benzoxazole (B165842) Derivatives

Benzoxazoles are bicyclic compounds with a benzene (B151609) ring fused to an oxazole (B20620) ring. They are important scaffolds in medicinal chemistry. The synthesis of benzoxazole derivatives can be achieved through various routes. nih.govscholarsresearchlibrary.com One common method involves the reaction of 2-aminophenols with carboxylic acids or their derivatives. nih.gov For example, new N-mustards based on 2-mercaptobenzoxazole (B50546) derivatives with antitumor activity have been synthesized by functionalizing di-(β-chloroethyl)-amine with acids derived from 2-mercaptobenzoxazole using acid chlorides or anhydrides. nih.gov

Synthesis of Benzonitrile Derivatives

Benzonitrile derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. 4-Chloro-2-nitrobenzonitrile (B1583667) can be prepared from 4-chloro-2-nitrobenzoic acid by reaction with reagents like methane (B114726) sulfonamide and phosphorus pentachloride. google.com However, this method can be expensive. google.com An alternative industrial process involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide. google.comepo.org This reaction can be carried out in a solvent like N,N-dimethylformamide at elevated temperatures. epo.org

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 4-Chloro-2-nitrobenzoic acid | Methane sulfonamide, Phosphorus pentachloride | 4-Chloro-2-nitrobenzonitrile | Good | google.com |

| 2,5-Dichloronitrobenzene | Copper(I) cyanide | 4-Chloro-2-nitrobenzonitrile | 73.1% | google.com |

| 2,5-Dichloronitrobenzene | Copper(I) cyanide, Potassium cyanide, N,N-dimethylformamide | 4-Chloro-2-nitrobenzonitrile | Not specified | epo.org |

Synthesis of Benzofuran (B130515) Derivatives (e.g., Intramolecular Wittig Reaction)

Benzofurans are heterocyclic compounds consisting of a furan (B31954) ring fused to a benzene ring. nih.gov They are prevalent in natural products and pharmacologically active compounds. The intramolecular Wittig reaction is a powerful method for the synthesis of benzofurans. nih.govunibo.itrsc.org This reaction involves the cyclization of an appropriately substituted phosphonium (B103445) ylide. unibo.it For instance, the reaction of o-acyloxybenzylidenetriphenylphosphoranes with benzoyl chlorides can lead to the formation of 3-aroylbenzofurans. unibo.it The reaction conditions can be mild, and a variety of functional groups are tolerated. rsc.org

A chemoselective approach using an intramolecular Wittig reaction allows for the synthesis of highly functionalized benzofurans. nih.govfigshare.com The choice of reagents and reaction conditions can control the chemoselectivity towards either oxazole or benzofuran derivatives. nih.gov

Synthesis of Polysubstituted Furanonaphthoquinones

Furanonaphthoquinones are a class of compounds with a furan ring fused to a naphthoquinone core. A versatile and practical method for the regioselective synthesis of polysubstituted furanonaphthoquinones has been developed. rsc.orgnih.gov This strategy involves a three-component reaction to form poly-functionalized phosphorus zwitterions, which then undergo an intramolecular Wittig reaction to yield the desired furanonaphthoquinones. rsc.orgnih.gov This method allows for the introduction of various substituents at the 2- and 3-positions of the furan ring. rsc.org

Functionalization of Complex Molecular Scaffolds

The reactive nature of this compound makes it a useful tool for the functionalization of complex molecules. The acyl chloride group readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity allows for the introduction of the 4-chloro-2-nitrophenyl moiety into a wide range of molecular scaffolds, thereby modifying their physical, chemical, and biological properties. The nitro group can also be subsequently reduced to an amino group, providing a handle for further functionalization.

Derivatization Strategies in Chemical Biology Research

In chemical biology, derivatization is a key strategy to enhance the analytical detection of molecules or to probe their biological functions. Acyl chlorides like this compound are prime candidates for this purpose. While direct derivatization studies involving this compound are not extensively reported, the applications of its isomer, 4-nitrobenzoyl chloride, provide a clear precedent for its potential utility. For instance, 4-nitrobenzoyl chloride is used to derivatize biomolecules to improve their detection in analytical techniques. quora.com The nitro group acts as a strong chromophore, facilitating UV detection in high-performance liquid chromatography (HPLC).

A notable application involves the reaction of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine to form N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com This reaction exemplifies the creation of hybrid molecules where the nitrobenzoyl moiety is attached to a pharmacologically relevant scaffold. mdpi.com Such derivatization is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where modifying a lead compound helps in understanding its interaction with biological targets. mdpi.com Given its structural similarity, this compound can be expected to serve a similar role, offering a different substitution pattern for fine-tuning the electronic and steric properties of the resulting derivatives.

Precursor for Advanced Building Blocks in Multi-Step Syntheses

This compound serves as a reactive starting material for creating more complex molecular building blocks used in multi-step synthetic pathways, particularly for pharmaceuticals and heterocyclic compounds. The high reactivity of the acyl chloride group allows it to be easily converted into other functional groups like esters and amides.

A critical application lies in its role as a precursor to 4-chloro-2-nitrobenzonitrile. The parent acid, 4-chloro-2-nitrobenzoic acid, can be converted to the nitrile, which is a valuable intermediate for synthesizing various pharmaceutical agents. google.com The conversion of the carboxylic acid to the acid chloride is a standard chemical transformation, often achieved using reagents like thionyl chloride or phosphorus pentachloride. google.comtandfonline.comguidechem.com This positions this compound as a key activated intermediate in this pathway. The resulting 4-chloro-2-nitrobenzonitrile is particularly important as an intermediate for creating diuretic agents. google.com

The general strategy involves leveraging the reactivity of the acyl chloride to build molecular complexity. For example, its reaction with amines or alcohols introduces the 4-chloro-2-nitrobenzoyl group into a molecule, which can then undergo further transformations, such as reduction of the nitro group to an amine, followed by cyclization reactions to form heterocyclic systems. This approach is fundamental in creating libraries of compounds for drug discovery.

Role in the Synthesis of Agrochemical Intermediates

In the agrochemical industry, nitroaromatic compounds are important intermediates for the synthesis of pesticides, including herbicides and fungicides. epa.gov While direct documentation of this compound in commercial agrochemical synthesis is limited, the utility of structurally related compounds is well-established. For example, its isomer 4-nitrobenzoyl chloride is recognized as an intermediate for agrochemicals. chemimpex.comsolubilityofthings.com

Research has demonstrated a practical, large-scale synthesis of 4'-chloro-2-nitrobiphenyl, a key intermediate for the widely used fungicide Boscalid. researchgate.net This synthesis involves a Suzuki-Miyaura coupling reaction starting from 1-chloro-2-nitrobenzene, a molecule with the same substitution pattern as this compound. researchgate.net This highlights the industrial importance of the 4-chloro-2-nitro-substituted phenyl moiety in modern agriculture. The presence of the chloro and nitro groups in specific positions is often crucial for the biological activity of the final pesticide. Therefore, this compound represents a highly valuable, activated precursor for introducing this essential structural motif into potential new agrochemical candidates.

Contributions to Dye and Pigment Chemistry

Nitro-substituted aromatic compounds have historically been foundational to the dye and pigment industry. epa.gov The nitro group can act as a chromophore itself or can be readily reduced to an amino group, which is a precursor to the azo group (-N=N-), the defining feature of azo dyes. nih.gov Azo dyes are one of the largest and most versatile classes of synthetic colorants. nih.govplantarchives.orgjbiochemtech.com

The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich component. nih.govunb.caresearchgate.net The parent amine corresponding to this compound, which is 4-chloro-2-nitroaniline, can be used to produce diazonium salts for this purpose. Furthermore, intermediates like 4-chloro-2-nitrophenol (B165678) are known to be important in the production of dyes. google.com

Given that unsulfonated nitro compounds are used as pigments, this compound can be considered a precursor for such materials. epa.gov Its reaction with various aromatic amines or phenols can lead to the formation of larger conjugated systems characteristic of dyes and pigments. The specific combination of the chloro and nitro groups on the aromatic ring would influence the final color and properties, such as lightfastness and chemical resistance, of the resulting colorant.

Spectroscopic and Structural Elucidation Techniques for 4 Chloro 2 Nitrobenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering a window into the chemical environment of magnetically active nuclei such as ¹H and ¹³C. For 4-chloro-2-nitrobenzoyl chloride and its derivatives, NMR provides unambiguous evidence for their proposed structures.

¹H NMR Spectroscopy for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. In the aromatic region of the ¹H NMR spectrum of a derivative, 2-(4-chloro-2-nitrophenyl)-benzoxazole, the protons on the 4-chloro-2-nitrophenyl moiety exhibit characteristic chemical shifts and coupling patterns. rsc.org The electron-withdrawing nature of the nitro and chloro groups, along with the benzoyl chloride functional group, significantly influences the resonance frequencies of the aromatic protons, typically shifting them downfield.

The substitution pattern on the benzene (B151609) ring gives rise to a specific set of multiplicities (e.g., doublets, doublet of doublets) and coupling constants (J-values) that allow for the precise assignment of each proton. For instance, in a disubstituted ring system like that of this compound, one would expect to observe distinct signals for each of the three aromatic protons, with their splitting patterns revealing their positions relative to one another.

A representative ¹H NMR data for a derivative, 2-(4-chloro-2-nitrophenyl)-benzoxazole, is presented below:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.80 - 8.20 | m | - |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of a molecule. Each unique carbon atom in the structure of this compound and its derivatives will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the benzoyl chloride group is particularly noteworthy, typically resonating at a significantly downfield chemical shift (around 160-170 ppm) due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. The aromatic carbons also exhibit a range of chemical shifts influenced by the positions of the chloro and nitro substituents. The carbon bearing the nitro group (C-2) and the carbon bearing the chlorine atom (C-4) will have their resonances shifted to characteristic positions.

A representative ¹³C NMR data for a derivative, 2-(4-chloro-2-nitrophenyl)-benzoxazole, is provided below:

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic-C | 110.0 - 152.0 |

| C-Cl | ~135.0 |

| C-NO₂ | ~148.0 |

Advanced NMR Techniques for Connectivity Assignments

For complex molecules or to unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. sigmaaldrich.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other in the molecule. For the aromatic protons of this compound derivatives, COSY would show cross-peaks between neighboring protons, confirming their relative positions on the benzene ring. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion of this compound and its derivatives. By comparing the experimentally determined exact mass with the theoretical masses of possible molecular formulas, the correct formula can be confidently assigned. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte. The ability of HRMS to distinguish between ions of very similar nominal mass makes it an invaluable tool in chemical analysis. ub.edu

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to confirm the structure of the compound. For this compound, characteristic fragmentation patterns would be expected.

The presence of a chlorine atom is often indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of about one-third that of the molecular ion peak (M, due to the ³⁵Cl isotope).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of a compound like this compound is dominated by the strong absorptions of its carbonyl (C=O) and nitro (NO₂) functional groups.

The carbonyl (C=O) stretching vibration in acyl chlorides is particularly intense and appears at a higher frequency compared to other carbonyl-containing compounds like ketones or esters. This is due to the electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond. For acyl chlorides, this strong absorption band is typically observed in the range of 1770-1815 cm⁻¹. In aromatic acyl chlorides, such as benzoyl chloride derivatives, this frequency can be slightly lowered due to conjugation with the aromatic ring. For instance, benzoyl chloride itself shows a strong C=O stretch around 1773 cm⁻¹.

The nitro (NO₂) group gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.

The asymmetric NO₂ stretching vibration is typically found in the region of 1500-1570 cm⁻¹.

The symmetric NO₂ stretching vibration appears in the 1330-1370 cm⁻¹ range.

These absorptions are generally strong and provide clear evidence for the presence of the nitro group in the molecule.

Below is a table summarizing the characteristic IR absorption frequencies for the functional groups in this compound and related compounds.

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| Carbonyl (in Acyl Chloride) | C=O Stretch | 1770-1815 | Strong | Frequency is sensitive to conjugation and other substituents on the aromatic ring. |

| Nitro | Asymmetric NO₂ Stretch | 1500-1570 | Strong | |

| Nitro | Symmetric NO₂ Stretch | 1330-1370 | Strong | |

| Aromatic Ring | C=C Stretch | ~1400-1600 | Medium to Weak | Multiple bands are often observed. |

| Carbon-Chlorine | C-Cl Stretch | ~600-800 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For nitroaromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* and n → π* transitions.

The aromatic ring and the nitro group are both chromophores that absorb UV light. The presence of the nitro group, a strong electron-withdrawing group, and the chlorine atom on the benzene ring influences the energy of these electronic transitions. Typically, nitroaromatic compounds exhibit strong absorption bands in the UV region. For example, studies on nitrobenzene (B124822) and its derivatives show transitions around 250 nm. aip.org The electronic transitions in these molecules can be complex, and solvent polarity can influence the position and intensity of the absorption maxima. chemrxiv.org In some nitroaromatic compounds, a charge transfer from the benzene ring to the nitro group can be observed. chemrxiv.org

X-ray Crystallography for Solid-State Structure Determination (for derivatives and related compounds)

The conformation of benzoyl chloride derivatives is often characterized by the dihedral angle between the plane of the aromatic ring and the plane of the acyl chloride group. In many cases, the acyl chloride group is twisted out of the plane of the benzene ring. For instance, in the crystal structure of N-benzoyl-2-chlorobenzenesulfonamide, the molecule is twisted at the sulfur atom, resulting in a significant dihedral angle between the sulfonyl benzene ring and the C—SO₂—NH—C—O segment. nih.gov In a derivative of this compound, specifically 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, the ester group is twisted away from the chloro-substituted ring by 84.60 (9)°. nih.gov The nitro group itself is also often twisted relative to the plane of the benzene ring to which it is attached. In the same derivative, the nitro group forms a dihedral angle of 11.6 (2)° with the chloro-substituted ring. nih.gov

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: In derivatives where a suitable hydrogen bond donor is present, such as an amide or a carboxylic acid, N—H···O or O—H···O hydrogen bonds are common. nih.govnih.gov For example, in the crystal structure of N-benzoyl-2-chlorobenzenesulfonamide, molecules form inversion dimers linked by pairs of N—H···O hydrogen bonds. nih.gov

Halogen Bonding: The chlorine atom in this compound and its derivatives can participate in halogen bonding, where the halogen atom acts as an electrophilic species and interacts with a nucleophile, such as an oxygen or nitrogen atom. mdpi.com These interactions can play a significant role in directing the crystal packing. acs.org

C-H...π Interactions: These weak interactions involve a C-H bond pointing towards the electron cloud of an aromatic ring.

Other Weak Interactions: In the crystal structure of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, the packing is stabilized by weak C-H···O intermolecular interactions. nih.gov

The interplay of the aforementioned intermolecular interactions leads to the formation of specific, recurring patterns of molecular assembly known as supramolecular synthons. nih.gov These synthons are the building blocks of the crystal structure. For example, the N—H···O hydrogen bonds in N-benzoyl-2-chlorobenzenesulfonamide lead to the formation of a dimeric supramolecular synthon. nih.gov In the crystal packing of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, C-H···O interactions generate R₂²(20) and R₄⁴(22) edge-fused rings. nih.gov The study of these synthons is crucial for understanding and predicting the crystal structures of new materials. nih.gov

The table below presents some structural data for a derivative of this compound.

Structural Data for 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1331 (4) |

| b (Å) | 8.8741 (5) |

| c (Å) | 11.5169 (6) |

| α (°) | 99.851 (2) |

| β (°) | 90.966 (2) |

| γ (°) | 109.432 (2) |

| Dihedral angle between ester group and chloro-substituted ring (°) | 84.60 (9) |

| Dihedral angle between nitro group and chloro-substituted ring (°) | 11.6 (2) |

Theoretical and Computational Studies on 4 Chloro 2 Nitrobenzoyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to predict molecular structure, energy, and various electronic properties. For a molecule like 4-Chloro-2-nitrobenzoyl chloride, these calculations would provide a deep understanding of its intrinsic chemical nature.

Electronic Structure Analysis and Molecular Orbitals

An analysis of the electronic structure would reveal the distribution of electrons within the molecule. This involves mapping the electron density and defining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting chemical reactivity. A lower HOMO-LUMO energy gap typically indicates higher reactivity. For substituted benzoyl chlorides, the positions and electron-withdrawing or -donating nature of the substituents (in this case, the chloro and nitro groups) would significantly influence the energies and shapes of these orbitals.

Prediction of Reactivity and Electrophilicity

The electrophilicity of this compound, a key aspect of its reactivity, can be quantified using parameters derived from quantum chemical calculations. The nitro group, being a strong electron-withdrawing group, is expected to significantly enhance the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Computational methods can calculate global reactivity descriptors like chemical potential, hardness, and the global electrophilicity index (ω) to provide a quantitative measure of this reactivity.

Calculation of Heterolytic Bond Dissociation Energies

Heterolytic bond dissociation energy (HBDE) is the energy required to break a covalent bond, with one fragment retaining both electrons. For this compound, the most relevant HBDE would be for the carbon-chlorine (C-Cl) bond of the acyl chloride group. This value is critical for understanding reactions that proceed via an SN1-type mechanism, which involves the formation of an acylium ion. The stability of the resulting carbocation and the departing chloride anion, influenced by the surrounding solvent, are key factors in this energy calculation.

Acylium Ion Stability Assessment

The stability of the 4-chloro-2-nitrobenzoyl acylium ion (C₇H₃ClNO₃⁺), which would form upon the heterolytic cleavage of the C-Cl bond, is a determining factor in its reaction pathways. Acylium ions are stabilized by resonance, where the positive charge is shared between the carbonyl carbon and oxygen. Computational studies would assess this stability by calculating the energy of the cation and analyzing its charge distribution and geometry. The electron-withdrawing nitro and chloro groups on the aromatic ring would be expected to destabilize the positive charge on the acylium ion, influencing its formation and reactivity.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry allows for the simulation of reaction pathways, providing insights into the mechanism of reactions involving this compound, such as its hydrolysis or aminolysis. These simulations can map the potential energy surface of the reaction, identifying reactants, products, intermediates, and, crucially, transition states.

By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined. This analysis would help to elucidate whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. For acyl chlorides, the mechanism can shift depending on the substituents, the nucleophile, and the solvent.

Solvation Models in Kinetic Studies

The solvent plays a critical role in the kinetics of reactions in solution. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent on the reacting molecules. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of energies and properties of molecules in solution.

For kinetic studies of this compound solvolysis, these models would be used to calculate the free energies of activation in different solvents. This allows for a theoretical prediction of reaction rates that can be compared with experimental kinetic data, providing a more complete picture of the reaction dynamics and the role of solvent-solute interactions.

Advanced Topics and Future Research Directions in 4 Chloro 2 Nitrobenzoyl Chloride Chemistry

Development of Greener Synthetic Routes

Traditional methods for the synthesis of acyl chlorides, including 4-Chloro-2-nitrobenzoyl chloride, often rely on the use of hazardous reagents like thionyl chloride and phosphorus pentachloride. orgsyn.org These processes can generate significant amounts of corrosive and toxic byproducts. Modern research is focused on developing "greener" synthetic alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials. chemistryjournals.netproquest.com